

SRK-181 Clinical Trial Results: A Comparative Analysis of Monotherapy and Combination Therapy

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This guide provides a comprehensive comparison of the clinical trial results for SRK-181, an investigational selective inhibitor of latent TGF β 1 activation, as both a monotherapy and in combination with anti-PD-(L)1 checkpoint inhibitors. The data is primarily derived from the Phase 1 DRAGON (NCT04291079) trial, which is evaluating the safety and efficacy of SRK-181 in patients with locally advanced or metastatic solid tumors that are resistant to anti-PD-(L)1 therapy.^{[1][2][3]}

Executive Summary

SRK-181 is a fully human IgG4 monoclonal antibody designed to selectively target and inhibit the activation of latent transforming growth factor-beta 1 (TGF β 1).^{[4][5]} The TGF β 1 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment, which can lead to resistance to checkpoint inhibitors.^{[4][6][7]} By inhibiting TGF β 1, SRK-181 aims to overcome this resistance and enhance the anti-tumor immune response.^[5] Clinical data from the DRAGON trial suggests that SRK-181 is generally well-tolerated and shows promising anti-tumor activity, particularly when used in combination with pembrolizumab in heavily pretreated patients with clear cell renal cell carcinoma (ccRCC) and other solid tumors.^{[1][4]}

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the DRAGON trial for SRK-181 as a monotherapy and in combination with an anti-PD-(L)1 antibody.

Efficacy of SRK-181 Combination Therapy in ccRCC (Part B)

Efficacy Endpoint	Reported Value (as of Aug 29, 2023)	Reported Value (as of May 26, 2023)
Objective Response Rate (ORR)	21.4% (6/28 evaluable patients)	25% (4/16 evaluable patients) [4]
Confirmed Partial Responses (PR)	6 patients[8]	4 patients[4]
Best Tumor Reduction in PRs	-33% to -93%[8]	-50% to -84%[4]
Stable Disease (SD)	10 patients[8]	7 patients[4]
Disease Control Rate (DCR)	57%[8]	69%[4]

Note: The available data for monotherapy from the dose-escalation phase (Part A1) did not include specific efficacy metrics like ORR. Early evidence of efficacy was noted with prolonged stable disease and one confirmed partial response across the trial.[9]

Safety Profile of SRK-181

Treatment Arm	Key Safety Findings
Monotherapy (Part A1)	Generally well-tolerated. No dose-limiting toxicities (DLTs) were observed up to 3000 mg every 3 weeks (q3w) or 2000 mg every 2 weeks (q2w).[1]
Combination Therapy (Part B)	Generally well-tolerated when combined with pembrolizumab.[10] One Grade 4 treatment-related adverse event (AE) of generalized exfoliative dermatitis was reported.[8][10] The most common treatment-related AEs were rash, pruritus, fatigue, and diarrhea.[4][10]

Experimental Protocols

DRAGON Trial (NCT04291079) Design

The DRAGON trial is a Phase 1, open-label, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of SRK-181 alone and in combination with anti-PD-(L)1 therapy.[\[2\]](#)[\[4\]](#)

Key Inclusion Criteria:

- Patients aged 18 years or older.
- Locally advanced or metastatic solid tumors.
- Measurable disease per RECIST v1.1 criteria.[\[1\]](#)
- For combination therapy cohorts, patients must have demonstrated resistance to prior anti-PD-(L)1 therapy.

Key Exclusion Criteria:

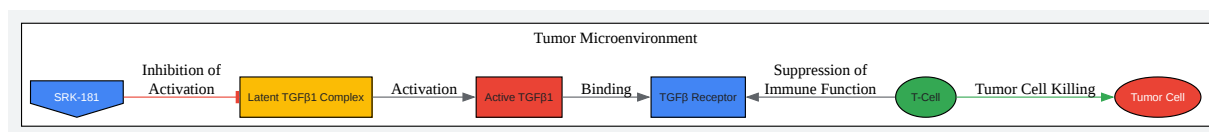
- History of intolerance or discontinuation of prior anti-PD-(L)1 therapy due to severe immune-related adverse events.[\[2\]](#)
- Concurrent anti-cancer treatments.[\[2\]](#)

Trial Structure:

- Part A1 (Monotherapy Dose Escalation): Determined the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of SRK-181 as a single agent.[\[2\]](#)
- Part A2 (Combination Therapy Dose Escalation): Determined the MTD and RP2D of SRK-181 in combination with an anti-PD-(L)1 antibody.[\[2\]](#)
- Part B (Dose Expansion): Enrolled parallel cohorts of patients with specific tumor types (ccRCC, melanoma, NSCLC, urothelial carcinoma, HNSCC) to further evaluate the safety and efficacy of SRK-181 at the RP2D in combination with pembrolizumab.[\[2\]](#)[\[4\]](#)[\[10\]](#)

Visualizations

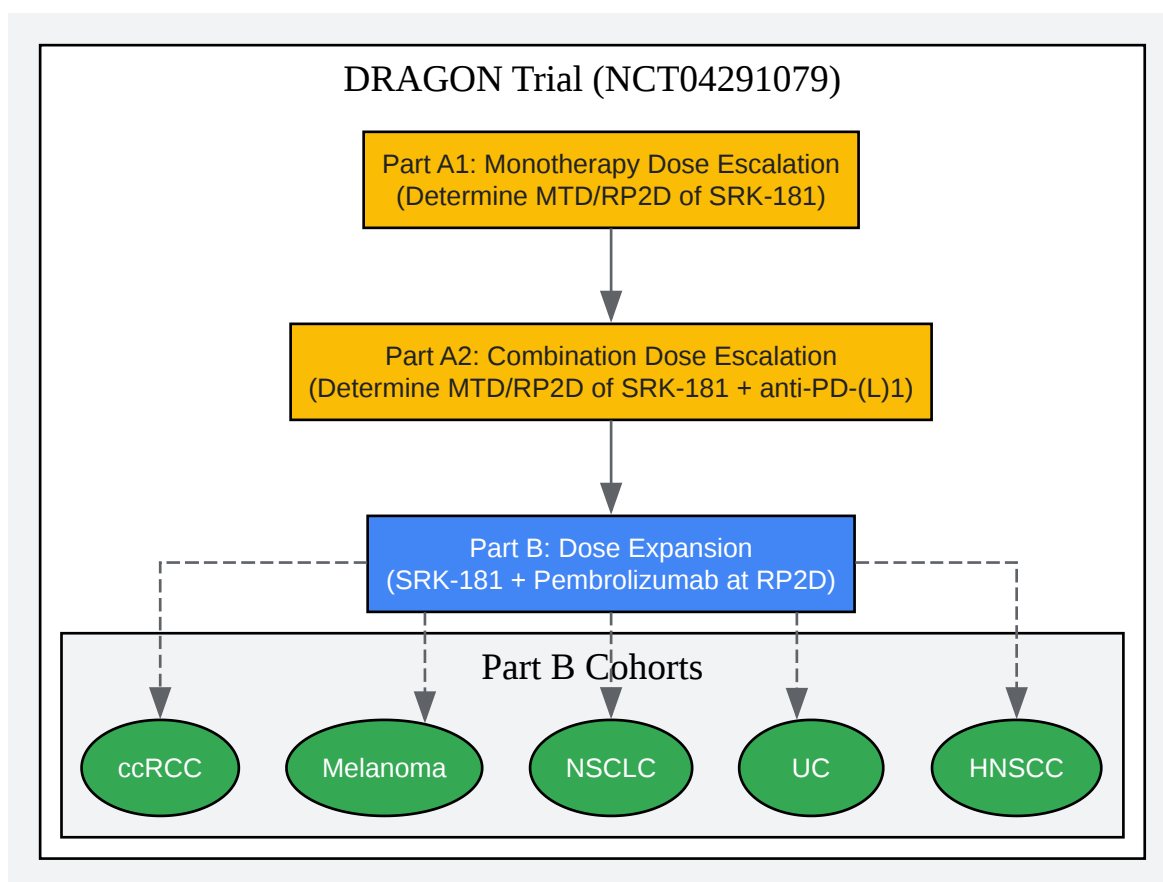
SRK-181 Mechanism of Action



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Caption: SRK-181 selectively binds to latent TGFβ1, preventing its activation and subsequent immunosuppressive signaling in the tumor microenvironment.

DRAGON Clinical Trial Workflow



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Caption: The DRAGON trial follows a dose-escalation and expansion design to evaluate SRK-181 monotherapy and combination therapy.

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